molecular formula C13H32Br2N2 B13731381 Ammonium, pentamethylenebis(dimethylethyl-, dibromide CAS No. 13440-17-0

Ammonium, pentamethylenebis(dimethylethyl-, dibromide

Cat. No.: B13731381
CAS No.: 13440-17-0
M. Wt: 376.21 g/mol
InChI Key: GZRBWRNTEQVUJE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, pentamethylenebis(dimethylethyl-, dibromide) involves the reaction of pentamethylene-1,5-diamine with ethyl bromide under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ammonium, pentamethylenebis(dimethylethyl-, dibromide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ammonium, pentamethylenebis(dimethylethyl-, dibromide) has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving cell membrane permeability and antimicrobial activity.

    Medicine: Investigated for its potential use in antimicrobial formulations and disinfectants.

    Industry: Utilized in the formulation of cleaning agents and sanitizers

Mechanism of Action

The compound exerts its effects primarily through its interaction with cell membranes. The quaternary ammonium groups disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .

Comparison with Similar Compounds

Similar Compounds

  • Hexamethylene-1,6-bis(dimethylethylammonium bromide)
  • Tetramethylene-1,4-bis(dimethylethylammonium bromide)
  • Trimethylene-1,3-bis(dimethylethylammonium bromide)

Uniqueness

Ammonium, pentamethylenebis(dimethylethyl-, dibromide) is unique due to its specific spacer length, which influences its antimicrobial activity and solubility properties. The pentamethylene spacer provides an optimal balance between hydrophobic and hydrophilic interactions, enhancing its effectiveness as an antimicrobial agent .

Properties

CAS No.

13440-17-0

Molecular Formula

C13H32Br2N2

Molecular Weight

376.21 g/mol

IUPAC Name

ethyl-[5-[ethyl(dimethyl)azaniumyl]pentyl]-dimethylazanium;dibromide

InChI

InChI=1S/C13H32N2.2BrH/c1-7-14(3,4)12-10-9-11-13-15(5,6)8-2;;/h7-13H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

GZRBWRNTEQVUJE-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(C)CCCCC[N+](C)(C)CC.[Br-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.